molecular formula C17H22FN3O3S B7057043 N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide

Cat. No.: B7057043
M. Wt: 367.4 g/mol
InChI Key: KXWLFGFHEOQZDO-UHFFFAOYSA-N
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Description

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a fluorophenyl group, an oxan ring, and a pyrazole sulfonamide moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide typically involves multiple steps:

    Formation of the Oxan Ring: The oxan ring is synthesized through a cyclization reaction involving a suitable diol and an appropriate catalyst under controlled temperature and pressure conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile in the presence of a base.

    Pyrazole Formation: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a diketone under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring using a sulfonyl chloride in the presence of a base to yield the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide
  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide

Uniqueness

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards its molecular targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,4-dimethylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3S/c1-13-11-19-21(2)16(13)25(22,23)20-12-17(7-9-24-10-8-17)14-3-5-15(18)6-4-14/h3-6,11,20H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWLFGFHEOQZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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